molecular formula C26H26N4O6 B040772 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid CAS No. 119820-56-3

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid

Cat. No. B040772
CAS RN: 119820-56-3
M. Wt: 490.5 g/mol
InChI Key: ZZLZQCHJVCQSAK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid, also known as PDDF, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. PDDF is a folate analog that inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for DNA synthesis and cell proliferation. In

Scientific Research Applications

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.

Mechanism of Action

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid inhibits the activity of DHFR, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of DHFR, this compound disrupts the synthesis of DNA and prevents the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species, which can contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential to overcome multidrug resistance in cancer cells. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other chemotherapy drugs. Other areas of research could include the development of this compound analogs with improved efficacy and the exploration of this compound's potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the molecular mechanisms underlying this compound's anti-cancer effects, as well as its potential side effects and toxicity.

Synthesis Methods

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid can be synthesized through a multistep process that involves the condensation of 2-amino-4-methylpyridine with 3,4-dimethyl-5-aminopyrazole-1-carboxylic acid, followed by the addition of propargyl bromide and the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate compound with 2,4-diaminopyrimidine and trifluoroacetic acid.

properties

CAS RN

119820-56-3

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,3-dimethyl-4-oxoquinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H26N4O6/c1-4-13-30(15-17-5-10-21-20(14-17)25(34)29(3)16(2)27-21)19-8-6-18(7-9-19)24(33)28-22(26(35)36)11-12-23(31)32/h1,5-10,14,22H,11-13,15H2,2-3H3,(H,28,33)(H,31,32)(H,35,36)/t22-/m0/s1

InChI Key

ZZLZQCHJVCQSAK-QFIPXVFZSA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1C

SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C

Other CAS RN

119820-56-3

synonyms

2-deamino-2,3-DM-PDDF
2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid

Origin of Product

United States

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